molecular formula C₁₂H₁₇NO₂ B1153853 N-Methoxy-N,2,3,5-tetramethylbenzamide

N-Methoxy-N,2,3,5-tetramethylbenzamide

Cat. No.: B1153853
M. Wt: 207.27
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methoxy-N,2,3,5-tetramethylbenzamide is a benzamide derivative characterized by a methoxy group attached to the amide nitrogen and methyl substituents at the 2, 3, and 5 positions of the benzene ring. This substitution pattern confers unique steric and electronic properties, distinguishing it from other benzamide analogs.

Properties

Molecular Formula

C₁₂H₁₇NO₂

Molecular Weight

207.27

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares N-Methoxy-N,2,3,5-tetramethylbenzamide with structurally related benzamides, focusing on synthesis, physicochemical properties, and functional applications.

Structural and Electronic Features

This compound
  • 2,3,5-Trimethyl groups: Introduce steric bulk and modulate lipophilicity.
  • Key Properties: High lipophilicity due to methyl groups. Potential as an N,O-bidentate directing group for metal-catalyzed C–H functionalization (inferred from ) .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Substituents :
    • N-(2-Hydroxy-1,1-dimethylethyl): Provides an N,O-bidentate directing group.
    • Single methyl group at the 3-position.
  • Key Properties :
    • Demonstrated utility in metal-catalyzed C–H bond activation.
    • Lower steric hindrance compared to the tetramethyl analog.
  • Synthesis: Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .
N-Cyclohexyl-3,4,5-trimethoxybenzamide ()
  • Substituents :
    • N-Cyclohexyl group: Bulky substituent influencing solubility and crystal packing.
    • 3,4,5-Trimethoxy groups: Electron-donating groups enhancing resonance stabilization.
  • Key Properties :
    • Crystalline structure with hydrogen-bonded chains.
    • Anticancer activity linked to N-substituted benzamides .
N-(5-Cyanobenzimidazolyl)-3,4,5-trimethoxybenzamide ()
  • Substituents: Benzimidazole ring with cyano group: Enhances bioactivity and π-π stacking. 3,4,5-Trimethoxy groups: Improve solubility and electronic effects.
  • Key Properties: High melting point (247–250 °C) due to hydrogen bonding. Potential pharmaceutical applications (e.g., kinase inhibition) .

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